BenchChemオンラインストアへようこそ!

Carboxyatractylate

Mitochondrial Bioenergetics ADP/ATP Translocase Radioligand Binding

Carboxyatractylate is the definitive, sub-nanomolar (Ki <10 nM) tight-binding inhibitor of the adenine nucleotide translocase (ANT). It locks ANT exclusively in the cytosolic-facing 'c-state', enabling unambiguous quantification of functional translocator copy number, reliable induction of the mitochondrial permeability transition pore (mPTP), and high-resolution structural trapping. Unlike atractyloside or bongkrekic acid, its non-competitive, essentially irreversible binding ensures complete shutdown of ADP/ATP exchange without conformational ambiguity. For mPTP activation, ANT copy-number determination, or c-state stabilization, no analog can substitute without compromising reproducibility. Procure high-purity (>95%) carboxyatractylate to align with established literature protocols.

Molecular Formula C31H46O18S2
Molecular Weight 770.8 g/mol
CAS No. 35988-42-2
Cat. No. B162951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxyatractylate
CAS35988-42-2
Synonymscarboxyatractylate
carboxyatractyloside
dipotassium carboxyatractyloside
gummiferin
kaur-16-ene-18,19-dioic acid, 15-hydroxy-2-((2-o-(3-methyl-1-oxobutyl)-3,4-di-o-sulfo-beta-D-glucopyranosyl)oxy)-, dipotassium salt, (2beta,15alpha)-
potassium carboxyatractyloside
Molecular FormulaC31H46O18S2
Molecular Weight770.8 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O
InChIInChI=1S/C31H46O18S2/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44)
InChIKeyAQFATIOBERWBDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carboxyatractylate (CAS 35988-42-2): A High-Affinity, State-Specific Inhibitor of the Mitochondrial ADP/ATP Carrier for Precise Translocase Quantification and Mechanistic Studies


Carboxyatractylate (also referred to as carboxyatractyloside or CATR) is a diterpene glycoside natural product that functions as a potent and highly selective inhibitor of the mitochondrial adenine nucleotide translocase (ANT), also known as the ADP/ATP carrier [1]. Unlike its close structural analog atractyloside, carboxyatractylate binds with sub-nanomolar affinity (Ki <10 nM) exclusively to the cytosolic-facing conformation of the ANT, thereby locking the carrier in the 'c-state' and completely abolishing ADP/ATP exchange across the inner mitochondrial membrane [2]. This property makes it an indispensable molecular probe for distinguishing ANT conformational states, quantifying functional translocator abundance via tight-binding inhibitor theory, and experimentally inducing the mitochondrial permeability transition pore (mPTP) opening [3].

Why Carboxyatractylate Cannot Be Replaced by Atractyloside or Bongkrekic Acid in Critical ANT Research Applications


While atractyloside, carboxyatractylate, and bongkrekic acid all target the mitochondrial ADP/ATP carrier, their binding affinities, conformational state specificities, and functional consequences differ by orders of magnitude, rendering them non-interchangeable. Carboxyatractylate binds with approximately 60-fold higher affinity than atractyloside and displays a fundamentally different inhibition mechanism—acting as a non-competitive, tight-binding inhibitor rather than a competitive one [1]. Moreover, carboxyatractylate and bongkrekic acid stabilize opposite conformations of the ANT (c-state vs. m-state) and exert opposing effects on the mitochondrial permeability transition pore (mPTP), with carboxyatractylate functioning as a pore activator while bongkrekic acid acts as an inhibitor . Consequently, substitution of carboxyatractylate with any in-class analog without rigorous re-validation will compromise experimental reproducibility, introduce confounding conformational artifacts, and yield data that cannot be directly compared to the extensive body of literature relying on CATR as the reference ANT inhibitor.

Quantitative Comparative Evidence for Carboxyatractylate: Differentiated Performance Metrics vs. Atractyloside and Bongkrekic Acid


Binding Affinity to ADP/ATP Carrier: 60-Fold Higher Potency Than Atractyloside

In direct radioligand binding studies using potato mitochondria, carboxyatractyloside exhibits a dissociation constant (Kd) of 10–20 nM for the ADP/ATP carrier, whereas atractyloside binds with a markedly lower affinity (Kd = 0.45 μM). This represents an approximately 30- to 45-fold difference in binding affinity [1]. Functional inhibition assays further demonstrate that 60-times more atractyloside is required to achieve equivalent inhibition of ADP-stimulated respiration compared to carboxyatractyloside [2].

Mitochondrial Bioenergetics ADP/ATP Translocase Radioligand Binding

Inhibition Mechanism: Non-Competitive Tight Binding (Ki <10 nM) vs. Competitive Inhibition by Atractyloside

Carboxyatractylate acts as a non-competitive, tight-binding inhibitor of the ADP/ATP carrier with an inhibition constant (Ki) of <10 nM in reconstituted liposome systems [1]. In contrast, atractyloside functions as a competitive inhibitor whose binding is reversed by increasing ADP concentrations [2]. Double-labeling experiments confirm that ADP and atractyloside compete for the same binding site, whereas carboxyatractyloside binds to a distinct, non-overlapping site and is not displaced by excess adenine nucleotides [3]. This mechanistic divergence underlies the utility of carboxyatractylate for quantifying functional translocator concentration via tight-binding inhibitor theory [1].

Enzyme Kinetics Tight-Binding Inhibitor Theory ANT Conformational States

Mitochondrial Permeability Transition Pore (mPTP) Regulation: Opposing Functional Effects vs. Bongkrekic Acid

Carboxyatractylate and bongkrekic acid, despite both targeting the ANT, exert diametrically opposite effects on the mitochondrial permeability transition pore (mPTP). In mouse liver mitochondria, pretreatment with 5 μM carboxyatractylate (in the presence of 75 μM Ca²⁺) stimulates mPTP opening, whereas 5 μM bongkrekic acid initially stabilizes the mitochondrial membrane before inducing a delayed pore opening [1]. In a cell-based model of palmitate-induced lipotoxicity (0.75 mM palmitate/BSA, 6-day exposure), 10 μM carboxyatractylate stimulates cell death and fails to prevent mitochondrial dysfunction, while 25 μM bongkrekic acid attenuates lipotoxicity and preserves mitochondrial integrity, as evidenced by an 80% decrease in cell viability index under palmitate stress that is partially rescued by bongkrekic acid but exacerbated by carboxyatractylate .

Mitochondrial Permeability Transition Cell Death Lipotoxicity

Relative Inhibitory Efficacy in Fatty Acid-Induced Uncoupling: CATR > Bongkrekic Acid > Atractylate

In assays measuring the palmitate-induced stimulation of mitochondrial respiration in the controlled state, the rank order of inhibitory efficacy among ANT ligands is clearly established as: carboxyatractylate > bongkrekic acid > palmitoyl-CoA > ADP > atractylate, with GDP showing no effect [1]. The concentration of carboxyatractylate required for inhibition coincides precisely with that needed to arrest State 3 respiration, underscoring its complete and immediate blockade of ANT function [2]. This hierarchical potency profile confirms that carboxyatractylate provides the most robust suppression of fatty acid-mediated uncoupling among all tested ANT-interacting compounds.

Uncoupling Fatty Acid Metabolism Mitochondrial Respiration

Differential Sensitivity Across Species and Systems: Carboxyatractylate Sensitivity Varies with ANT Isoform and Tissue Source

The sensitivity of adenine nucleotide translocase to carboxyatractylate inhibition is not uniform across biological systems. In pea chloroplasts, carboxyatractylate produces only slight inhibition of adenine nucleotide uptake, whereas bongkrekic acid retains near-full inhibitory efficacy comparable to that observed in mammalian mitochondria [1]. Conversely, in fast-growing hepatoma 7777 cells, the sensitivity of ANT to both carboxyatractylate and bongkrekic acid is considerably decreased relative to normal hepatocytes, suggesting isoform-specific or tumor-associated alterations in inhibitor binding [2]. Additionally, studies in aged rat cardiomyocytes demonstrate that 20 μM carboxyatractylate protects against proton leak-induced matrix acidification, an effect shared with 10 μM bongkrekic acid but not observed with UCP2 or ATPase inhibitors [3].

ANT Isoforms Species Selectivity Cancer Metabolism

Carboxyatractylate Application Scenarios: Evidence-Based Use Cases for Maximum Experimental Value


Quantification of Functional ANT Abundance in Reconstituted Proteoliposome Systems

Carboxyatractylate's sub-nanomolar Ki (<10 nM) and tight-binding kinetics make it the inhibitor of choice for accurately determining the concentration of catalytically active adenine nucleotide translocase in reconstituted systems. Using Ackermann-Potter plots at varying CATR concentrations, researchers can quantify functional AdNT copy number, which typically represents 5–10% of total reconstituted protein [1]. This application is uniquely enabled by carboxyatractylate's non-competitive, essentially irreversible binding to the c-state of the carrier—a property not shared by atractyloside or bongkrekic acid.

Experimental Induction of Mitochondrial Permeability Transition Pore (mPTP) Opening

For studies requiring controlled activation of the mitochondrial permeability transition pore—such as investigations of cell death pathways, ischemia-reperfusion injury, or mitochondrial quality control—carboxyatractylate provides a reliable pharmacological tool. Preincubation with 5 μM CATR in the presence of 75 μM Ca²⁺ consistently stimulates mPTP opening in isolated mouse liver mitochondria [2]. This contrasts with bongkrekic acid, which inhibits pore opening, making CATR the appropriate selection for mPTP activation studies.

Distinguishing ANT Conformational States in Structural and Biophysical Studies

Carboxyatractylate's exclusive binding to the cytosolic-facing (c-state) conformation of ANT enables unambiguous trapping and stabilization of this specific conformational state for structural analysis. This property has been exploited in crystallographic studies of the ADP/ATP carrier and in single-molecule force spectroscopy experiments, where the additional carboxyl group of CATR (relative to atractyloside) enhances the kinetic stability of transmembrane helix H2 [3]. Procurement of high-purity CATR is essential for obtaining homogeneous c-state preparations suitable for high-resolution structural determination.

Validating ANT Involvement in Fatty Acid-Induced Uncoupling Pathways

When testing hypotheses regarding the role of ANT in mediating fatty acid-induced proton leak or uncoupling, carboxyatractylate offers the most robust and complete inhibition among available ANT ligands. Its superior efficacy relative to bongkrekic acid, palmitoyl-CoA, ADP, and atractylate (in descending rank order) ensures maximal suppression of ANT-mediated uncoupling, minimizing residual activity that could confound interpretation [4]. Researchers should note that CATR inhibition decreases with increasing palmitate concentration, necessitating careful titration in dose-response experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carboxyatractylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.